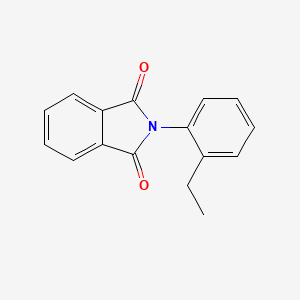

2-(2-ethylphenyl)-1H-isoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-ethylphenyl)-1H-isoindole-1,3(2H)-dione, also known as etazolate, is a synthetic compound that belongs to the class of benzodiazepine receptor agonists. It was initially developed as an anxiolytic drug, but later research has shown its potential in various scientific fields.

Scientific Research Applications

Synthesis and Molecular Structure

Isoindole-1,3-dione derivatives, including 2-(2-ethylphenyl)-1H-isoindole-1,3(2H)-dione, are synthesized and characterized to explore their structural properties and potential applications. The synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives demonstrates the versatility of these compounds in organic synthesis. These derivatives are obtained through reactions starting from 3-sulfolene, highlighting the methods to create amino, triazole, and hydroxyl analogues (Tan et al., 2016). The crystal and molecular structure of a related compound, 2-(4-ethoxyphenyl)isoindoline-1,3-dione, was analyzed using X-ray single-crystal diffraction, revealing non-planar molecular structures and intermolecular hydrogen bonding, underscoring the importance of structural analysis in understanding the properties of these compounds (Duru et al., 2018).

Biological and Photophysical Properties

The investigation into the biological activities of isoindole-1,3-dione derivatives reveals their potential in various applications. For instance, the evaluation of xanthine oxidase inhibitory properties of isoindoline-1,3-dion derivatives indicates their potential therapeutic applications. These compounds show significant inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism, suggesting their use in managing conditions like gout (Gunduğdu et al., 2020). Furthermore, the photophysical properties of ESIPT (excited-state intramolecular proton transfer) inspired fluorescent derivatives have been studied, highlighting the solvent polarity sensitivity and thermal stability of these compounds, suggesting their potential applications in fluorescent materials and sensors (Deshmukh & Sekar, 2015).

Anticancer Activity

The synthesis and evaluation of isoindole-1,3(2H)-dione compounds containing different functional groups have demonstrated significant anticancer activities. These activities vary depending on the substituents attached to the isoindole-1,3(2H)-dione skeleton, indicating the importance of structural modifications in designing compounds with potential therapeutic applications (Tan et al., 2020).

Safety and Hazards

Properties

IUPAC Name |

2-(2-ethylphenyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-2-11-7-3-6-10-14(11)17-15(18)12-8-4-5-9-13(12)16(17)19/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGRYNXZCZEIGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351590 |

Source

|

| Record name | ST50191166 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39953-63-4 |

Source

|

| Record name | ST50191166 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-isopropyl-7-[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5525355.png)

![4-(1H-imidazol-2-yl)-1-{2-[(4-methylphenoxy)methyl]-3-furoyl}piperidine](/img/structure/B5525361.png)

![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525364.png)

![4-chloro-2-fluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5525372.png)

![2-[4-(3-chloro-2-pyridinyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5525373.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5525384.png)

![4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5525416.png)

![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,3-benzenediol](/img/structure/B5525420.png)

![{2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5525436.png)

![(3aR*,6S*)-2-(3,4-dimethylphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5525446.png)